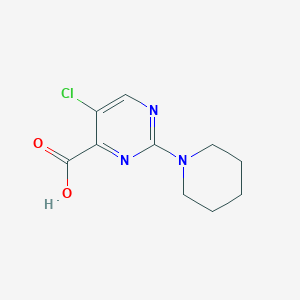

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

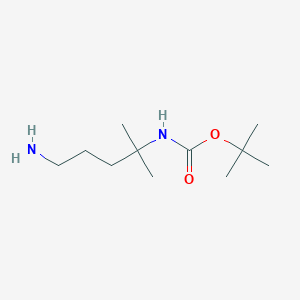

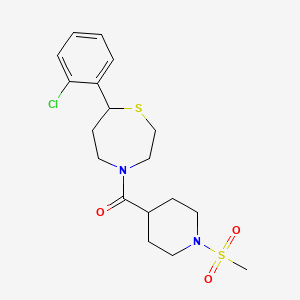

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.68 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClN3O2/c11-7-6-12-10 (13-8 (7)9 (15)16)14-4-2-1-3-5-14/h6H,1-5H2, (H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a predicted melting point of 155.89°C and a predicted boiling point of approximately 456.1°C at 760 mmHg . The compound’s density is predicted to be approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.60 . The pKa values are predicted to be pKa: -0.14 and pKb: 3.8 .科学的研究の応用

Drug Design and Synthesis

Piperidine derivatives, such as “5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid”, are key components in the production of drugs . They are present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives are also used in the development of broad-spectrum antiviral agents . Their activities are assessed using in vitro and in silico approaches .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been found to have antimicrobial and antifungal properties . They are used in the development of drugs to combat various microbial and fungal infections .

Anti-inflammatory and Analgesic Applications

Piperidine derivatives are used as anti-inflammatory and analgesic agents . They help in the management of pain and inflammation in various medical conditions .

Antipsychotic Applications

Piperidine derivatives are used in the development of antipsychotic drugs . They play a significant role in the treatment of various psychiatric disorders .

Antihypertension Applications

Piperidine derivatives are used in the development of antihypertension drugs . They help in the management of high blood pressure .

Antioxidant Activities

Increased reactive oxygen species (ROS) are associated with the pathogenesis of numerous chronic inflammatory conditions including diabetes, cancer, Parkinson’s and Alzheimer’s disease, cardiovascular disease, rheumatoid arthritis and immune dysregulation . Piperidine derivatives have been found to have antioxidant properties, which can help in managing these conditions .

作用機序

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .

Mode of Action

Based on the reported activity of similar compounds, it could potentially interact with its targets, such as tubulin, leading to the inhibition of polymerization . This interaction could disrupt the normal functioning of cells, particularly those in the process of division or growth.

Biochemical Pathways

Given the potential target of tubulin, it could impact the microtubule dynamics within cells, affecting processes such as cell division and intracellular transport .

Result of Action

The molecular and cellular effects of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid’s action would likely be related to its potential antiproliferative activity. By inhibiting tubulin polymerization, it could disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid could be influenced by various environmental factors. These might include the pH of the environment, presence of other interacting molecules, and temperature . .

特性

IUPAC Name |

5-chloro-2-piperidin-1-ylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYXMJFAGUNZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)

![N~5~-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2872938.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)

![5-(4-Chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2872945.png)

![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)